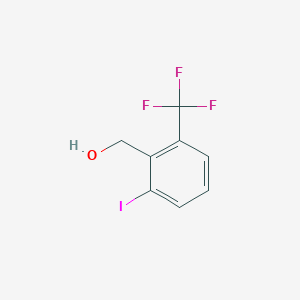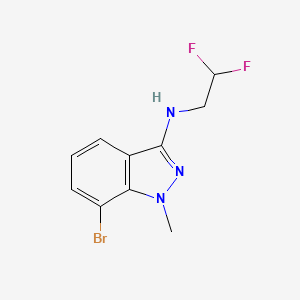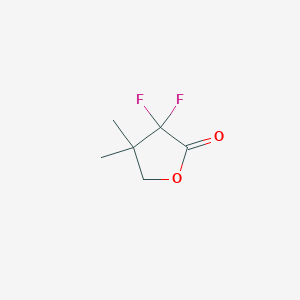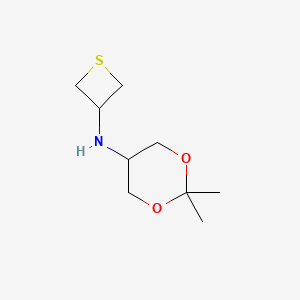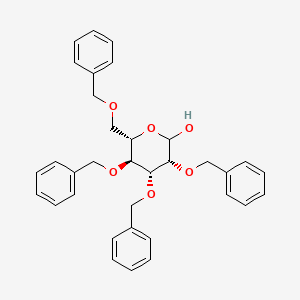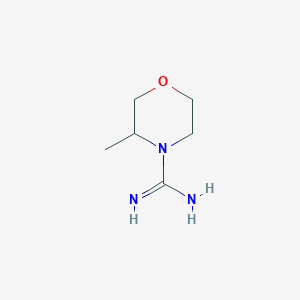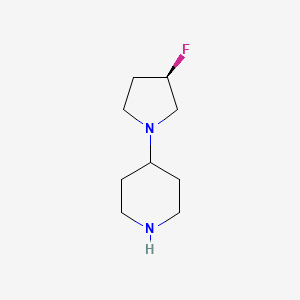
1-(1-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile is an organic compound that belongs to the class of naphthoylquinolines This compound is characterized by the presence of a naphthoyl group attached to a dihydroquinoline ring, with a carbonitrile group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the following steps:
Formation of the Naphthoyl Intermediate: The process begins with the acylation of naphthalene to form 1-naphthoyl chloride.
Cyclization Reaction: The naphthoyl chloride is then reacted with 2-aminobenzonitrile under basic conditions to form the dihydroquinoline ring through a cyclization reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. Continuous flow reactors may also be employed to enhance the scalability of the process.
化学反应分析
Types of Reactions: 1-(1-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthoyl and quinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products:
Oxidation Products: Quinoline derivatives with various functional groups.
Reduction Products: Aminoquinoline derivatives.
Substitution Products: Substituted naphthoylquinolines with different functional groups.
科学研究应用
1-(1-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-(1-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
1-Naphthoyl-2-aminobenzonitrile: Similar structure but lacks the dihydroquinoline ring.
2-(1-Naphthoyl)quinoline: Similar structure but without the carbonitrile group.
Uniqueness: 1-(1-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile is unique due to the presence of both the naphthoyl and carbonitrile groups attached to the dihydroquinoline ring, which imparts distinct chemical and biological properties.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
属性
分子式 |
C21H14N2O |
|---|---|
分子量 |
310.3 g/mol |
IUPAC 名称 |
1-(naphthalene-1-carbonyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C21H14N2O/c22-14-17-13-12-16-7-2-4-11-20(16)23(17)21(24)19-10-5-8-15-6-1-3-9-18(15)19/h1-13,17H |
InChI 键 |
PMSSROONHVPTGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N3C(C=CC4=CC=CC=C43)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



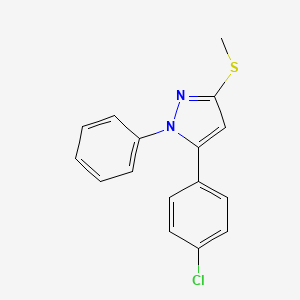
![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)
